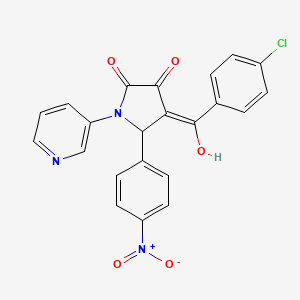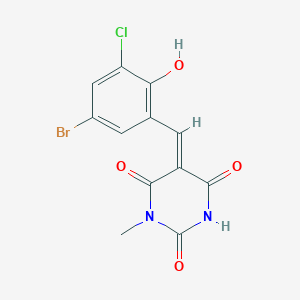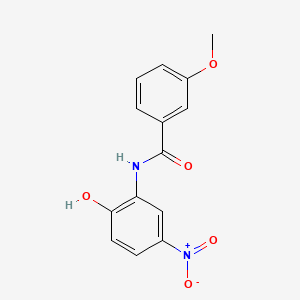
N'-(3-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide
Vue d'ensemble
Description
N'-(3-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide, commonly known as HBNP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. HBNP is a pyrazole derivative that exhibits unique properties, making it a promising candidate for drug discovery and development. In
Mécanisme D'action
The mechanism of action of HBNP is not yet fully understood. However, studies have shown that HBNP exerts its pharmacological effects by interacting with various biological targets, including enzymes, receptors, and signaling pathways. HBNP has been shown to inhibit the activity of tyrosinase, which is involved in melanin synthesis. This property makes HBNP a potential candidate for the treatment of hyperpigmentation disorders. HBNP has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
HBNP has been found to exhibit various biochemical and physiological effects. Studies have shown that HBNP possesses potent antioxidant activity, which can protect cells from oxidative stress-induced damage. HBNP has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, HBNP has been shown to exhibit neuroprotective activity by inhibiting acetylcholinesterase and butyrylcholinesterase, which are involved in the degradation of acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HBNP in lab experiments include its high yield, cost-effectiveness, and ease of synthesis. HBNP has also been found to exhibit potent pharmacological activities, making it a promising candidate for drug discovery and development. However, the limitations of using HBNP in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of HBNP. One potential direction is to explore the use of HBNP as a potential therapeutic agent for the treatment of hyperpigmentation disorders. Another direction is to investigate the use of HBNP as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of HBNP and to identify its molecular targets. Additionally, the potential toxic effects of HBNP need to be investigated further to ensure its safety for human use.
Applications De Recherche Scientifique
HBNP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. HBNP has been shown to exhibit significant anticancer, anti-inflammatory, and antioxidant activities. In addition, HBNP has been found to possess potent inhibitory activity against various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These properties make HBNP a promising candidate for drug discovery and development.
Propriétés
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-3-naphthalen-1-yl-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-16-8-3-5-14(11-16)13-22-25-21(27)20-12-19(23-24-20)18-10-4-7-15-6-1-2-9-17(15)18/h1-13,26H,(H,23,24)(H,25,27)/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOUKTLTCKTEMD-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC(=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(6-methyl-4-phenyl-2-quinolinyl)phenoxy]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3902805.png)




![4-[3-benzoyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B3902834.png)
![N-(3,4-dimethylphenyl)-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]acetamide](/img/structure/B3902839.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-naphthyl)-2-propen-1-one](/img/structure/B3902857.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B3902858.png)
![3-[4-(allyloxy)-3-bromo-5-methoxyphenyl]acrylic acid](/img/structure/B3902863.png)

![2-[(2-methoxyethoxy)acetyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B3902875.png)
